molecular formula C7H12O2 B066602 1-(2-Hydroxycyclopentyl)ethan-1-one CAS No. 190143-64-7

1-(2-Hydroxycyclopentyl)ethan-1-one

Cat. No.: B066602
CAS No.: 190143-64-7
M. Wt: 128.17 g/mol
InChI Key: NAAMGEYNWCFXQA-UHFFFAOYSA-N
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Description

1-(2-Hydroxycyclopentyl)ethan-1-one is a cyclopentane-derived ketone featuring a hydroxyl group at the 2-position of the cyclopentyl ring.

Properties

CAS No.

190143-64-7

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

1-(2-hydroxycyclopentyl)ethanone

InChI

InChI=1S/C7H12O2/c1-5(8)6-3-2-4-7(6)9/h6-7,9H,2-4H2,1H3

InChI Key

NAAMGEYNWCFXQA-UHFFFAOYSA-N

SMILES

CC(=O)C1CCCC1O

Canonical SMILES

CC(=O)C1CCCC1O

Synonyms

Ethanone, 1-(2-hydroxycyclopentyl)- (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Acetylcyclopentanol can be synthesized through several methods. One common approach involves the reduction of 2-acetylcyclopentanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an alcohol solvent like methanol or ethanol, under controlled temperature conditions to ensure the selective reduction of the carbonyl group to a hydroxyl group.

Industrial Production Methods: In an industrial setting, the production of 2-acetylcyclopentanol may involve catalytic hydrogenation of 2-acetylcyclopentanone in the presence of metal catalysts such as palladium or platinum. This method is advantageous due to its scalability and efficiency in producing high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Acetylcyclopentanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of 2-acetylcyclopentanone.

    Reduction: As mentioned earlier, reduction can be achieved using sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation reactions can occur in the presence of halogenating agents such as bromine or chlorine, resulting in the substitution of the hydroxyl group with a halogen atom.

Major Products Formed:

    Oxidation: 2-Acetylcyclopentanone

    Reduction: 2-Acetylcyclopentanol

    Substitution: Halogenated derivatives of 2-acetylcyclopentanol

Scientific Research Applications

2-Acetylcyclopentanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds.

    Industry: It is utilized in the production of fragrances and flavors due to its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of 2-acetylcyclopentanol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The hydroxyl group in its structure allows it to form hydrogen bonds, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The hydroxyl group in 1-(2-Hydroxycyclopentyl)ethan-1-one distinguishes it from related compounds. Key analogues include:

Compound Substituent Molecular Formula Key Properties Reference
1-(2-Methylcyclopentyl)ethan-1-one 2-Methyl C₈H₁₄O Lower polarity due to methyl group; reduced hydrogen-bonding capability.
1-(1-Chlorocyclopentyl)ethan-1-one 1-Chloro C₇H₁₁ClO Electron-withdrawing Cl increases ketone electrophilicity; higher reactivity in SN2.
1-(2-Chlorocyclopentyl)ethan-1-one 2-Chloro C₇H₁₁ClO Steric hindrance at 2-position may slow nucleophilic attack vs. 1-Cl isomer.
1-Acetyl-1-cyclopentene Cyclopentene ring C₇H₁₀O Unsaturated ring enhances reactivity (e.g., Diels-Alder); lower thermal stability.

Key Observations :

  • Hydroxyl Group Impact: The 2-OH group in the target compound likely enhances polarity and hydrogen-bonding capacity compared to methyl or chloro derivatives, improving solubility in polar solvents (e.g., water, ethanol) .
  • Synthetic Considerations : Protection of the hydroxyl group (e.g., acetylation) may be required during synthesis to prevent side reactions, unlike methyl or chloro analogues .

Inference for Target Compound :

  • The hydroxyl group may facilitate derivatization (e.g., etherification, esterification) for drug discovery, similar to phenolic ketones in and .

Physicochemical Properties

  • Melting Point : Hydroxyl-containing compounds generally exhibit higher melting points due to hydrogen bonding (cf. 1-(2-Hydroxyphenyl)-3-methylbutan-1-one in ).
  • Solubility : Expected to be higher in polar solvents vs. methyl or chloro analogues but lower than fully aromatic ketones (e.g., 1-(4-bromophenyl)ethan-1-one in ).
  • Stability : Cyclopentyl ring saturation (vs. cyclopentene in ) reduces susceptibility to oxidation.

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